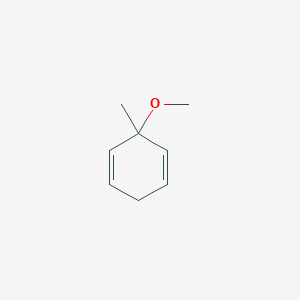
3-Methoxy-3-methylcyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-3-methylcyclohexa-1,4-diene is an organic compound characterized by a cyclohexadiene ring substituted with a methoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylcyclohexa-1,4-diene can be achieved through several methods. One common approach involves the alkylation of mesomeric anions generated from 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia. The resulting dienes are then hydrolyzed to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-3-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diene into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using halogens like chlorine or bromine are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenones, while reduction can produce cyclohexanes .
Aplicaciones Científicas De Investigación
3-Methoxy-3-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-3-methylcyclohexa-1,4-diene involves its interaction with various molecular targets and pathways. For instance, in electrophilic substitution reactions, the compound forms intermediate carbocations that undergo further transformations. The stability of these intermediates is influenced by resonance effects and the presence of electron-donating or electron-withdrawing groups .
Comparación Con Compuestos Similares
- 1-Methoxy-1,4-cyclohexadiene
- 1-Methoxy-5-methylcyclohexa-1,4-diene
- 1-Methoxy-4-methylcyclohexa-1,4-diene
Comparison: 3-Methoxy-3-methylcyclohexa-1,4-diene is unique due to the specific positioning of its methoxy and methyl groups, which influence its reactivity and stability. Compared to its analogs, this compound may exhibit different chemical behaviors and applications, making it a valuable subject of study in organic chemistry .
Propiedades
Número CAS |
828248-65-3 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-methoxy-3-methylcyclohexa-1,4-diene |
InChI |
InChI=1S/C8H12O/c1-8(9-2)6-4-3-5-7-8/h4-7H,3H2,1-2H3 |
Clave InChI |
RTMONNPMBBVECA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CCC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
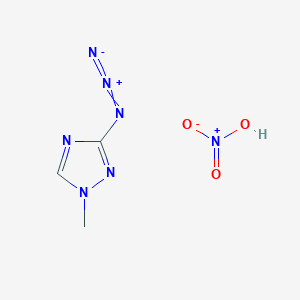
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
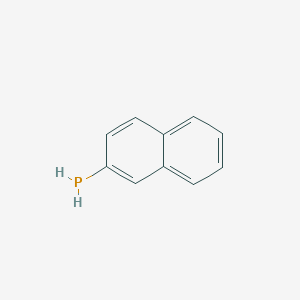
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
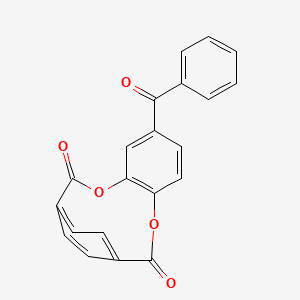
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
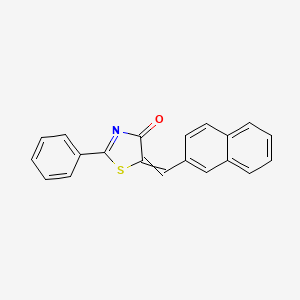
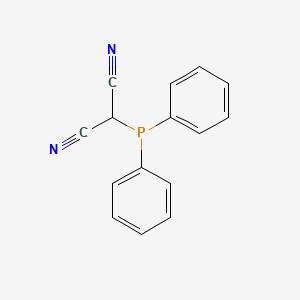
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)

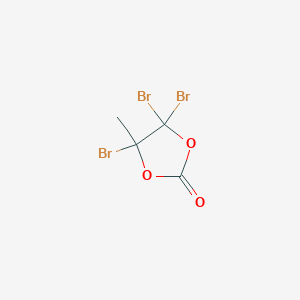
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
